2-(3-Hydroxypyridin-2-yl)acetonitrile

Description

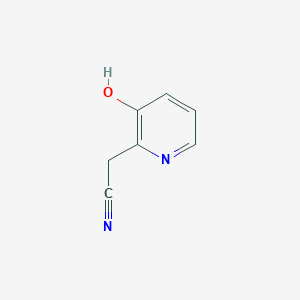

2-(3-Hydroxypyridin-2-yl)acetonitrile is a heterocyclic nitrile compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and an acetonitrile moiety at the 2-position. This compound belongs to a broader class of pyridine-acetonitrile derivatives, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their reactive nitrile group and aromatic stability .

Properties

CAS No. |

112372-20-0 |

|---|---|

Molecular Formula |

C7H6N2O |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

2-(3-hydroxypyridin-2-yl)acetonitrile |

InChI |

InChI=1S/C7H6N2O/c8-4-3-6-7(10)2-1-5-9-6/h1-2,5,10H,3H2 |

InChI Key |

KXCLEESYGWKEHV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)CC#N)O |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)O |

Synonyms |

2-Pyridineacetonitrile,3-hydroxy-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile (CAS: 1227591-24-3)

5-Nitro-2-pyridineacetonitrile (CAS: 123846-66-2)

- Structure : Features a nitro group at the 5-position of the pyridine ring.

- Physical Properties : Melting point = 66.0–66.5°C; boiling point = 342°C; density = 1.351 g/cm³ .

- Electronic Effects : The electron-withdrawing nitro group increases acidity of the hydroxyl group (if present) and stabilizes negative charges in intermediates, contrasting with the electron-donating hydroxyl group in the target compound .

2-(6-Chloropyridin-2-yl)acetonitrile (CID: 17750142)

- Structure : Chlorine at the 6-position of the pyridine ring.

- Molecular Formula : C₇H₅ClN₂; SMILES: C1=CC(=NC(=C1)Cl)CC#N .

- Applications : The chloro-substituent facilitates nucleophilic aromatic substitution, making this compound a versatile precursor in pesticide synthesis, whereas the hydroxyl group in the target compound may limit such reactivity due to hydrogen bonding .

3-Ethoxy-2-(2-pyridinyl)propenonitrile (Compound 3, )

2-[2-(Pyridin-3-yl)phenoxy]acetonitrile (Compound 14, )

- Structure: Contains a phenoxy linker between the pyridine and acetonitrile groups.

- Applications: The phenoxy group enhances lipophilicity, improving bioavailability in drug candidates, a property less pronounced in hydroxyl-substituted analogs .

Preparation Methods

Reaction Conditions and Mechanism

The MBH reaction proceeds under mild conditions (room temperature to 50°C) in polar aprotic solvents such as acetonitrile or tetrahydrofuran. The mechanism involves three stages:

-

Nucleophilic attack : DABCO activates acrylonitrile via conjugate addition, forming an enolate intermediate.

-

Aldol addition : The enolate attacks the carbonyl carbon of pyridine-3-carboxaldehyde.

-

Proton transfer and elimination : A series of proton transfers regenerates the catalyst and yields the β-hydroxy nitrile product.

This method is favored for its atom economy and high functional group tolerance , making it suitable for derivatives with sensitive substituents.

Strecker-Type Synthesis Using Trimethylsilyl Cyanide

An alternative route involves the Strecker-type reaction , where pyridine-3-carboxaldehyde reacts with trimethylsilyl cyanide (TMSCN) in acidic media. This method is performed at low temperatures (0–5°C) in a mixture of acetic acid and water.

Procedure and Optimization

-

Acid activation : Acetic acid protonates the aldehyde, enhancing its electrophilicity.

-

Cyanide addition : TMSCN delivers a cyanide ion, which attacks the activated carbonyl to form a cyanohydrin intermediate.

-

Desilylation : The trimethylsilyl group is hydrolyzed in situ, yielding the final product.

Key advantages include short reaction times (1–2 hours) and excellent regioselectivity , as the nitrile group installs exclusively at the α-position relative to the hydroxyl group.

Comparative Analysis of Synthetic Methods

| Parameter | Morita–Baylis–Hillman Reaction | Strecker-Type Reaction |

|---|---|---|

| Catalyst | DABCO | Acetic acid |

| Temperature | 25–50°C | 0–5°C |

| Reaction Time | 12–24 hours | 1–2 hours |

| Yield | High (70–85%) | Moderate to High (60–80%) |

| Functional Compatibility | Broad | Limited to non-enolizable aldehydes |

The MBH reaction is preferable for scalability and catalytic recyclability , whereas the Strecker method excels in rapid synthesis under mild conditions.

Reaction Mechanisms and Optimization Strategies

Mechanistic Nuances in the MBH Reaction

The rate-determining step in the MBH reaction is the proton transfer between intermediates. Catalytic additives such as thiourea derivatives or protic solvents (e.g., methanol) can accelerate this step, improving yields by 10–15%.

Enhancing Strecker Synthesis Efficiency

-

Solvent choice : Acetonitrile increases reaction homogeneity, reducing side products.

-

Stoichiometry : A 1:1.2 molar ratio of aldehyde to TMSCN minimizes unreacted starting material.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(3-Hydroxypyridin-2-yl)acetonitrile?

- Methodological Answer : A common approach involves condensation reactions between pyridine derivatives and acetonitrile precursors. For example, analogs like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile are synthesized via cyclocondensation of arylidenemalononitriles with aminopyridines under reflux in ethanol, yielding ~65–80% purity. Key steps include pH control (neutral to mildly acidic) and purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can HPLC be optimized to assess the purity of this compound?

- Methodological Answer : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detection at 254 nm is recommended for nitrile-containing compounds. Dissolve the compound in acetonitrile (6.5 mL) and dilute with water to 50 mL to avoid solvent interference. Peaks corresponding to impurities (e.g., unreacted pyridine derivatives) should be monitored and quantified against a reference standard .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) typically shows signals at δ 8.2–8.5 ppm (pyridine protons) and δ 4.0–4.5 ppm (acetonitrile methylene).

- FT-IR : Key peaks include ν(C≡N) at ~2240 cm⁻¹ and ν(O–H) at ~3200–3400 cm⁻¹.

- Mass Spectrometry : ESI-MS in positive mode often yields [M+H]⁺ ions with m/z ~161.1 (calculated for C₇H₇N₂O). Cross-validate with elemental analysis for C, H, N content .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state. Use SHELXL for high-resolution X-ray refinement to confirm bond lengths (e.g., C≡N: ~1.14 Å) and hydrogen-bonding networks. For solution-phase ambiguities, perform variable-temperature NMR or DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric equilibria. Consistency between experimental and computed spectra resolves contradictions .

Q. What DFT parameters are recommended to study the electronic properties of this compound?

- Methodological Answer : Use Gaussian 09 with the B3LYP functional and 6-311+G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects (ethanol) can be modeled via the PCM approach. Key outputs include Mulliken charges on the nitrile group (-0.45 e) and hydroxyl oxygen (-0.62 e), which influence reactivity in further functionalization (e.g., nucleophilic additions) .

Q. How can polymorphism in crystallographic studies of this compound be addressed?

- Methodological Answer : Screen crystallization conditions using solvent mixtures (e.g., acetonitrile/water, DMF/ether). For SHELX refinement, employ TWINROTMAT and HKLF5 commands to handle twinning. If disorder is observed (e.g., hydroxyl group orientation), apply PART instructions with free-variable occupancy factors. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis clarify packing motifs and intermolecular interactions .

Data Contradiction Analysis

Q. How to interpret discrepancies in reaction yields reported across studies?

- Methodological Answer : Variations often stem from trace moisture or oxygen sensitivity. For example, yields drop from 80% to 50% if reactions are conducted without inert gas (N₂/Ar). Systematically test parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.